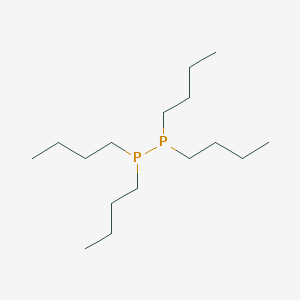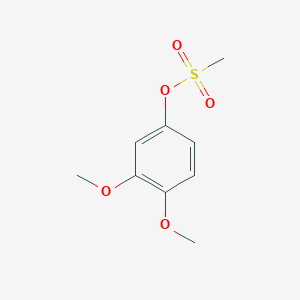
(Octanoato-O)oxoaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octanoato-O)oxoaluminium is a chemical compound with the molecular formula C8H15AlO3 and a molecular weight of 186.19 g/mol . It is an organoaluminium compound, which means it contains a bond between carbon and aluminium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octanoato-O)oxoaluminium typically involves the reaction of aluminium compounds with octanoic acid. One common method is the reaction of aluminium isopropoxide with octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Octanoato-O)oxoaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The octanoate group can be substituted with other ligands, leading to the formation of new organoaluminium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aluminium oxide, while substitution reactions can produce a variety of new organoaluminium compounds with different properties and applications .
Scientific Research Applications
(Octanoato-O)oxoaluminium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Octanoato-O)oxoaluminium involves its ability to form stable complexes with various molecules. This property is utilized in its applications as a catalyst and in drug delivery systems. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Octanoato-O)oxoaluminium include:
Aluminium isopropoxide: Used in similar catalytic applications and as a precursor in the synthesis of other organoaluminium compounds.
Aluminium tri-sec-butoxide: Another organoaluminium compound with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its specific structure and the presence of the octanoate group, which imparts distinct properties and reactivity compared to other organoaluminium compounds. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
15796-28-8 |
|---|---|
Molecular Formula |
C8H15AlO3 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
oxoalumanyl octanoate |
InChI |
InChI=1S/C8H16O2.Al.O/c1-2-3-4-5-6-7-8(9)10;;/h2-7H2,1H3,(H,9,10);;/q;+1;/p-1 |
InChI Key |
FQNBRCOQXUOHME-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
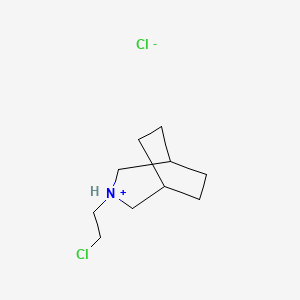
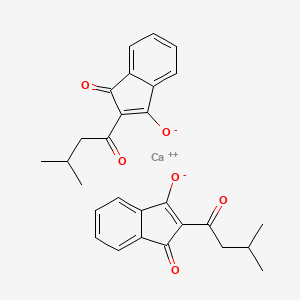
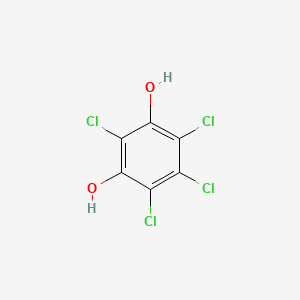


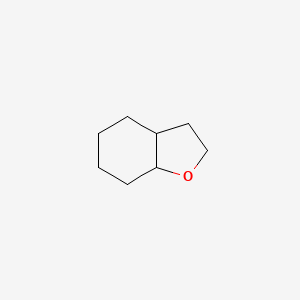

![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
